
Succinylsulfathiazole
Overview
Description
It is a white or yellow-white crystalline powder that is very slightly soluble in water but dissolves in aqueous solutions of alkali hydroxides and carbonates . This compound is classified as an ultra long-acting drug, with about 95% of the drug remaining in the intestine and only 5% being hydrolyzed to sulfathiazole and absorbed .
Preparation Methods
Succinylsulfathiazole can be synthesized through various methods. One common method involves heating succinic acid with sulfathiazole under specific conditions . The compound exists in several crystalline forms, including polymorphs and pseudopolymorphs, which can be prepared using fast evaporation crystallization methods . Industrial production methods often involve the use of solvents such as acetone and tetrahydrofuran to produce different solid forms of the compound .
Chemical Reactions Analysis
Hydrolysis and Metabolic Activation
SST undergoes enzymatic hydrolysis in the gut mediated by bacterial esterases, converting it into the bioactive form sulfathiazole . This reaction occurs slowly in the large intestine due to SST’s poor systemic absorption . The hydrolysis mechanism involves cleavage of the succinyl moiety, releasing sulfathiazole, which retains antibacterial activity through competitive inhibition of bacterial folate synthesis .
Key conditions :
-
pH : Neutral to slightly alkaline (intestinal environment)
-
Catalyst : Bacterial esterases
-
Byproducts : Succinic acid
Coordination Chemistry with Metal Ions
SST forms stable complexes with transition and lanthanide metals via its carboxylate and sulfonamide functional groups.
Lanthanide Complexes
Reactions with La(III), Sm(III), and Tb(III) yield thermally stable complexes under the following conditions :
-
Stoichiometry : 2:1 (SST:metal ion)
-
Temperature : 70°C
-
pH : ~8.5 (adjusted with NH₃)
Metal Ion | Complex Formula | Coordination Sites | Δν (cm⁻¹)* |
---|---|---|---|
La(III) | [La(SST)₂(H₂O)Cl]·6H₂O | Carboxylate (O), H₂O | 1565 |
Sm(III) | [Sm(SST)₂(H₂O)(NO₃)]·5H₂O | Carboxylate (O), NO₃⁻ | 1567 |
Tb(III) | [Tb(SST)₂(H₂O)(NO₃)]·4H₂O | Carboxylate (O), NO₃⁻ | 1566 |
*Δν = νas(COO⁻) − νs(COO⁻), indicating monodentate carboxylate coordination .
Spectroscopic evidence :
-
FTIR : Loss of ν(C=O)COOH (~1701 cm⁻¹) in complexes, replaced by νas(COO⁻) (~1565 cm⁻¹) and νs(COO⁻) (~1440 cm⁻¹) .
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UV-Vis : Ligand-to-metal charge transfer (LMCT) bands at 200–500 nm .
Transition Metal Complexes
SST also coordinates with Cd(II), Cu(II), Ru(III), UO₂²⁺, and VO²⁺, adopting diverse geometries :
Metal | Complex Formula | Key Observations |
---|---|---|
Cd(II) | Cd(SST) | Tetrahedral; ν(C-N) shift confirms N-coordination |
Cu(II) | Cu(SST)(H₂O)₂ | Octahedral; Jahn-Teller distortion observed |
UO₂²⁺ | UO₂(SST)(H₂O)₆ | Luminescent; ν(U-O) at 904 cm⁻¹ |
Crystalline Transformations
SST exists in two polymorphic forms: Form I (anhydrous) and Form II (dihydrate). Phase transitions occur in aqueous suspensions :
Condition | Effect on Form I → Form II Transformation |
---|---|
Temperature increase | Accelerates crystal growth (0.5–1.2 μm/h) |
Agitation | Increases transformation rate |
Polysorbate 80 | Retards growth (Δ rate: −40%) |
Methylcellulose | Inhibits transformation for >1 year |
Mechanism : Dissolution of Form I followed by recrystallization into Form II .
Reaction with Organic Additives
SST’s crystalline stability is modulated by excipients:
-
Sulfathiazole : Reduces Form I growth rate via competitive inhibition .
-
Polysorbate 80 : Adsorbs onto crystal surfaces, blocking nucleation sites .
Structural Insights from Spectroscopic Data
Critical FTIR bands in SST vs. La(III) complex :
Vibration Mode | SST (cm⁻¹) | La(III) Complex (cm⁻¹) | Interpretation |
---|---|---|---|
ν(O-H) | 3494 | Absent | Deprotonation of -COOH |
ν(C=O)COOH | 1701 | Absent | Carboxylate coordination |
νas(COO⁻) | – | 1565 | Metal-O bonding |
νs(COO⁻) | – | 1450 | Metal-O bonding |
Scientific Research Applications
Clinical Applications
1.1 Gastrointestinal Antiseptic
SST is primarily utilized as a gut antiseptic due to its poor absorption characteristics, which allow it to remain active in the intestinal lumen. It was historically used to reduce bacterial load in patients undergoing gastrointestinal surgery, thereby preventing postoperative infections. Clinical studies have demonstrated that SST effectively alters the intestinal flora, making it beneficial for preoperative bowel preparation .
Table 1: Clinical Use of this compound
Research Applications
2.1 Folate Depletion Studies
SST has been employed in research to study folate depletion by inhibiting folate-synthesizing bacteria in rodent models. This application has been pivotal in understanding the role of folate in cancer initiation and progression. Studies indicate that SST can significantly shift gut microbiota composition, which is crucial for accurate experimental outcomes .
Table 2: Research Applications of this compound
Pharmacological Studies
3.1 Complexation with Metal Ions
Recent studies have explored the complexation properties of SST with various metal ions (e.g., lanthanides). This research aims to enhance the biological profiles of existing drugs and discover novel treatments with reduced drug resistance and adverse effects . The complexation process involves reacting SST with metal ions under specific conditions, leading to potential therapeutic advancements.
Table 3: Pharmacological Studies Involving this compound
Case Studies and Findings
Several case studies highlight the effectiveness and safety profile of SST:
- Case Study 1 : A clinical trial involving 100 patients demonstrated that SST significantly altered gastrointestinal flora without severe adverse reactions, supporting its use as an intestinal antiseptic .
- Case Study 2 : In rodent models, maternal exposure to SST altered offspring behavior due to changes in maternal gut microbiota, indicating potential implications for developmental health .
Mechanism of Action
The mechanism of action of succinylsulfathiazole involves its antibacterial activity in the gastrointestinal tract. The compound is poorly absorbed, with about 95% remaining in the intestine . It acts as a prodrug for the controlled release of sulfathiazole, which inhibits bacteria responsible for folate production . This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Succinylsulfathiazole is similar to other sulfonamide antibiotics, such as sulfathiazole and sulfamethoxazole . it is unique in its ultra long-acting properties and its specific use in the gastrointestinal tract . Unlike sulfathiazole, which is used systemically, this compound is primarily used for its local antibacterial effects in the intestine . Other similar compounds include sulfabenzamide and sulfacetamide, which are used in topical treatments .
Biological Activity
Succinylsulfathiazole (SST), a sulfonamide antibiotic, is primarily known for its localized antibacterial activity within the gastrointestinal tract. It is poorly absorbed, allowing it to exert its effects directly on gut flora, making it useful in various clinical and experimental settings. This article delves into the biological activity of SST, focusing on its mechanisms, effects on gut microbiota, and implications for health.
This compound functions by inhibiting bacterial folate synthesis through competitive inhibition of para-aminobenzoic acid (PABA). This mechanism disrupts the growth of folate-producing bacteria in the gut, which is crucial for various metabolic processes. SST's unique property of remaining active in the intestines longer than other antibiotics allows for significant modulation of gut microbiota without systemic absorption.
Table 1: Comparison of this compound with Other Antibiotics
Property | This compound | Other Sulfonamides | Broad-Spectrum Antibiotics |
---|---|---|---|
Absorption | <4% | Variable | High |
Duration of Action | Long | Short to Moderate | Moderate to Long |
Primary Action | Gut flora alteration | Systemic infection | Systemic and local |
Toxicity | Minimal | Moderate | Variable |
Impact on Gut Microbiota
Research indicates that SST significantly alters the composition of gut microbiota. A study involving Wistar rats demonstrated that periconceptional exposure to SST resulted in behavioral changes in offspring, attributed to alterations in maternal gut microbiota. Offspring exhibited reduced social interactions and increased anxiety levels, suggesting a link between antibiotic exposure and neurobehavioral outcomes due to microbiome changes .
Case Study: Modulation of mTOR Signaling Pathway
A recent study investigated the effects of SST on the mTOR signaling pathway in C57BL/6 mice. The findings revealed that SST administration led to decreased phosphorylation of 4E-BP1, a key regulator in protein synthesis and autophagy, indicating that SST may influence energy metabolism and cellular growth through this pathway. Notably, while SST did not significantly affect overall folate levels in plasma or tissues, it modulated critical upstream regulators associated with mTOR signaling .
Clinical Applications
Historically, SST has been used in clinical settings for preoperative bowel preparation due to its ability to alter intestinal flora effectively. A report involving 100 patients showed that SST could be administered safely without severe adverse reactions, underscoring its potential as a therapeutic agent for gastrointestinal conditions . Additionally, studies have reported its effectiveness in treating chronic ulcerative colitis when used as a retention enema .
Q & A
Basic Research Questions
Q. What established methodologies are recommended for synthesizing and characterizing Succinylsulfathiazole in laboratory settings?
- Methodological Answer : Synthesis typically involves condensation reactions between sulfathiazole and succinic anhydride under controlled pH and temperature. Purification steps may include recrystallization or column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify stoichiometry. For reproducibility, detailed protocols should specify solvent systems, reaction times, and purification yields .
Q. How have historical studies evaluated the antimicrobial efficacy of this compound, and what are the limitations of these approaches?
- Methodological Answer : Early studies relied on in vitro assays such as minimum inhibitory concentration (MIC) measurements and zone-of-inhibition tests against Gram-positive and Gram-negative bacteria. However, these methods lack pharmacokinetic context (e.g., bioavailability in vivo). Researchers should cross-reference historical data with modern techniques like time-kill assays and biofilm disruption studies to contextualize efficacy .
Advanced Research Questions
Q. What integrated experimental-computational approaches are used to study this compound’s corrosion inhibition mechanisms on mild steel?
- Methodological Answer :
- Experimental : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (Tafel plots) quantify inhibition efficiency. Surface morphology analysis via scanning electron microscopy (SEM) or atomic force microscopy (AFM) identifies adsorption patterns.
- Computational : Density functional theory (DFT) calculates molecular descriptors (e.g., HOMO-LUMO energies), while molecular dynamics (MD) simulations model adsorption behavior on metal surfaces.
- Best Practice : Validate computational results with experimental data to address discrepancies arising from solvent effects or idealized simulation conditions .
Q. How can analytical challenges in detecting this compound in biological matrices like urine be methodologically addressed?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) to reduce matrix interference.
- Analytical Validation : Optimize capillary zone electrophoresis (CZE) or liquid chromatography–mass spectrometry (LC-MS) parameters (e.g., buffer pH, voltage). Validate recovery rates (e.g., 68.6% in urine) and precision (%RSD ≤10%) per ICH guidelines.
- Example Data :
Analyte | Recovery (%) | %RSD (n=3) |
---|---|---|
This compound | 68.6 | 0.2 |
Sulfamethizole | 114.9 | 10.7 |
- Recommendation : Cross-validate with isotopic labeling or internal standards (e.g., deuterated analogs) .
Q. What strategies resolve contradictions between experimental and theoretical data on this compound’s adsorption behavior?
- Methodological Answer :
- Error Analysis : Compare instrumental uncertainties (e.g., ±5% in EIS) with computational assumptions (e.g., solvation models in DFT).
- Multi-Technique Validation : Combine quartz crystal microbalance (QCM) measurements with MD simulations to assess adsorption kinetics.
- Sensitivity Testing : Vary parameters in computational models (e.g., temperature, pressure) to identify outliers .
Q. Data Interpretation and Reporting
Q. How should researchers design experiments to investigate this compound’s dual role as an antimicrobial and corrosion inhibitor?
- Methodological Answer :
- Dual-Function Assays : Conduct parallel studies: (1) MIC assays in bacterial cultures and (2) electrochemical testing in corrosive media.
- Data Correlation : Use statistical tools (e.g., Pearson correlation) to identify synergies or antagonisms between roles.
- Reporting : Clearly separate datasets in tables or supplementary materials to avoid conflation .
Q. What ethical and procedural considerations apply when extrapolating this compound’s in vitro results to in vivo or industrial applications?
- Methodological Answer :
- Toxicity Screening : Perform cytotoxicity assays (e.g., MTT assay on mammalian cell lines) before in vivo trials.
- Environmental Impact : Assess biodegradability via OECD 301F tests for industrial use.
- Regulatory Compliance : Adhere to ISO 17025 for analytical method validation and FDA/EMA guidelines for pharmacological studies .
Properties
IUPAC Name |
4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVLYVHULOWXTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045281 | |
Record name | Succinylsulfathiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045281 | |
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Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855781 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116-43-8 | |
Record name | Succinylsulfathiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Succinylsulfathiazole [USP:INN:BAN] | |
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Record name | Succinylsulfathiazole | |
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URL | https://www.drugbank.ca/drugs/DB13580 | |
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Record name | succinylsulfathiazole | |
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Record name | succinylsulfathiazole | |
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Record name | SUCCINYLSULFATHIAZOLE | |
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Retrosynthesis Analysis
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